![molecular formula C24H19ClN2O2 B7717252 3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B7717252.png)
3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinoline ketone, while substitution of the chlorine atom could result in various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other cellular pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A basic structure found in many biologically active compounds.
Chloroquine: An antimalarial drug with a similar quinoline core.
Ciprofloxacin: An antibiotic that also targets bacterial DNA gyrase.
Uniqueness
3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a phenylbenzamide moiety makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
3-chloro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-7-5-8-17-13-19(23(28)26-22(16)17)15-27(21-11-3-2-4-12-21)24(29)18-9-6-10-20(25)14-18/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUIHQFUHYEWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B7717178.png)
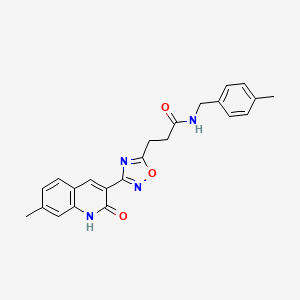
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-(methylsulfamoyl)benzamide](/img/structure/B7717191.png)
![3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7717193.png)
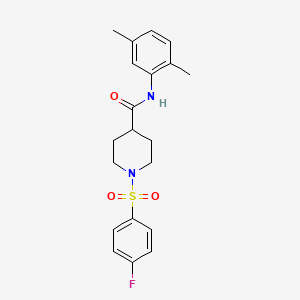
![4-chloro-N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B7717202.png)

![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide](/img/structure/B7717217.png)
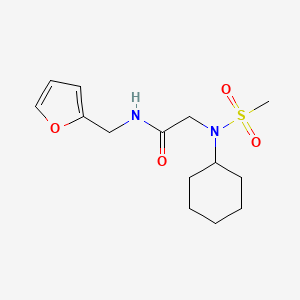
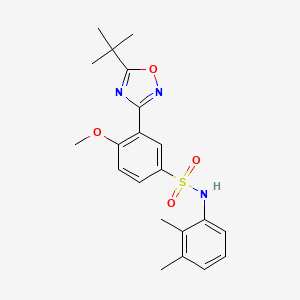
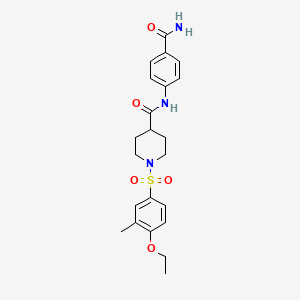
![3-(benzylsulfamoyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B7717243.png)
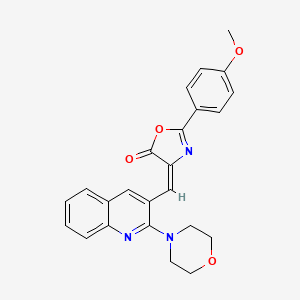
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide](/img/structure/B7717255.png)
